2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
Description
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Properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2S/c1-14-7-8-15(20)13-18(14)27(25,26)24-11-9-23(10-12-24)19-21-16-5-3-4-6-17(16)22(19)2/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNESXZMNFMOXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. The compound might interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function.
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its targets. More research is needed in this area.
Biological Activity
The compound 2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzimidazole core linked to a piperazine ring via a sulfonyl group. The structural formula can be represented as follows:
The presence of the sulfonyl group is significant as it enhances solubility and may improve the compound's interaction with biological targets.
Kinase Inhibition
Research indicates that this compound acts as a kinase inhibitor , specifically targeting Bruton's tyrosine kinase (BTK) and FLT3 kinase, which are crucial in various signaling pathways associated with cancer progression. The inhibition of these kinases can disrupt cellular processes that contribute to tumor growth and proliferation.
Antibacterial Activity
Preliminary studies have also suggested that 2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole exhibits antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli . The exact mechanisms are still under investigation, but the compound's structural features may facilitate interactions with bacterial enzymes or receptors.
Comparative Biological Activity
To better understand the potential of this compound, it is useful to compare it with similar compounds. The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-benzimidazole derivatives | Benzimidazole core | Anticancer, antimicrobial |
| Piperazine derivatives | Piperazine ring | Neurological effects |
| Sulfonamide antibiotics | Sulfonamide group | Antibacterial |
The unique combination of a sulfonamide moiety with a benzimidazole framework in this compound may enhance both its solubility and biological activity compared to other compounds lacking this specific combination.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole .
Study on Anticancer Activity
In a study examining benzimidazole derivatives, compounds similar to this one demonstrated significant binding affinity to human topoisomerase I, an enzyme essential for DNA replication and repair. This interaction is crucial for anticancer activity, as inhibiting topoisomerase I can lead to DNA damage in rapidly dividing cancer cells .
Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of synthesized benzimidazole derivatives, revealing high activity against Staphylococcus aureus strains, including MRSA. Some derivatives displayed minimum inhibitory concentrations (MIC) below 1 µg/mL, indicating potent antibacterial effects . This suggests that 2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole may also exhibit similar properties.
Q & A
Q. Q1. What are the standard synthetic pathways for preparing 2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole, and how can reaction yields be optimized?
Answer: The compound is synthesized via multi-step reactions:
Cyclocondensation : Start with 5-chloro-2-nitroacetanilide to form the benzimidazole core.
Sulfonylation : React the core with 5-chloro-2-methylbenzenesulfonyl chloride to introduce the sulfonyl-piperazine moiety.
N-Methylation : Use methyl iodide or dimethyl sulfate to methylate the imidazole nitrogen.
Optimization :
- Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance reactivity.
- Catalyze methylation with potassium carbonate to improve yields (70–85%) .
- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Q. Q2. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- 1H/13C NMR : Assign peaks for the benzimidazole (δ 7.2–8.1 ppm), piperazine (δ 2.5–3.5 ppm), and sulfonyl groups (δ 3.8–4.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 445.12) .
- X-ray Crystallography (SHELX) : Resolve 3D structure; analyze bond angles and torsional strain in the piperazine-sulfonyl linkage .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Biological Activity and Mechanism
Q. Q3. What in vitro assays are recommended to evaluate this compound’s biological activity, and how should controls be designed?
Answer:
- Kinase Inhibition Assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization. Include staurosporine as a positive control .
- GPCR Binding Studies : Radiolabeled ligand displacement assays (e.g., for serotonin receptors) with at least three replicates to ensure statistical significance .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations via nonlinear regression .
Q. Q4. How do structural modifications (e.g., altering the sulfonyl or piperazine groups) impact its pharmacological profile?
Answer:
- Sulfonyl Group : Replacing the 5-chloro-2-methylphenyl with a thiophene-sulfonyl group (as in related analogs) reduces kinase inhibition but enhances solubility .
- Piperazine Substitution : Bulky substituents on piperazine decrease blood-brain barrier permeability, while methyl groups improve metabolic stability .
- Benzimidazole Core : Fluorination at the 5-position increases selectivity for ATP-binding pockets in kinases .
Advanced Research Challenges
Q. Q5. How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess protein-ligand flexibility and hydration effects .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences when docking poses conflict with SPR or ITC data .
- Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., kinases) using SHELX for refinement .
Q. Q6. What strategies mitigate poor aqueous solubility during in vivo studies?
Answer:
- Salt Formation : Prepare hydrochloride salts (improves solubility by 10–20×) .
- Nanoformulation : Use liposomes or PEGylated nanoparticles (particle size <200 nm) for intravenous delivery .
- Co-Solvents : Administer in 10% DMSO/90% saline (v/v) for oral gavage studies .
Methodological Troubleshooting
Q. Q7. How should researchers address low yields in the final N-methylation step?
Answer:
- Moisture Control : Use anhydrous conditions (molecular sieves) to prevent hydrolysis of methylating agents .
- Catalyst Screening : Test alternatives like tetrabutylammonium iodide to enhance reactivity .
- Reaction Monitoring : Track progress via TLC (Rf ~0.6 in ethyl acetate/hexane 1:1) .
Q. Q8. What advanced purification methods are recommended for isolating enantiomers or eliminating trace impurities?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) for enantiomer separation .
- Preparative HPLC : Gradient elution (10–90% acetonitrile) to remove sulfonamide byproducts .
- Crystallization Optimization : Recrystallize from ethanol/water (7:3) to achieve >99% purity .
Translational Research
Q. Q9. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?
Answer:
- Rodent Models : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h for LC-MS/MS analysis .
- Toxicity Screening : Conduct 28-day repeat-dose studies (OECD 407 guidelines) with histopathology on liver/kidney tissues .
Q. Q10. How can researchers scale up synthesis without compromising purity?
Answer:
- Continuous Flow Chemistry : Use microreactors for sulfonylation (residence time: 30 min, 60°C) to improve reproducibility .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
